(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone
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Overview
Description
(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone is an organic compound with the molecular formula C17H25NO It is characterized by the presence of a piperidine ring substituted with an ethyl group and a methanone group attached to a trimethylphenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone typically involves the reaction of 2,4,6-trimethylbenzoyl chloride with 2-ethylpiperidine in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride. The product is then purified using standard techniques such as recrystallization or column chromatography .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactions using similar reagents and conditions as in the laboratory synthesis. The process is optimized for yield and purity, and may include additional steps such as solvent extraction and distillation to ensure the removal of impurities .
Chemical Reactions Analysis
Types of Reactions
(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the methanone group to a hydroxyl group.
Substitution: The piperidine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under basic or acidic conditions.
Major Products
The major products formed from these reactions include:
Oxidation: Ketones and carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted piperidine derivatives.
Scientific Research Applications
(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its effects on cellular processes.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent.
Industry: It is used in the development of new materials and chemical products.
Mechanism of Action
The mechanism of action of (2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone involves its interaction with specific molecular targets. The compound may bind to receptors or enzymes, altering their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in modulating neurotransmitter systems and cellular signaling pathways .
Comparison with Similar Compounds
Similar Compounds
(2,4,6-Trimethylbenzoyl)diphenylphosphine oxide: Similar in structure but contains a phosphine oxide group.
(2,4,6-Trimethylbenzoyl)phenylphosphine oxide: Another related compound with a phosphine oxide group.
Uniqueness
(2-Ethylpiperidin-1-yl)(2,4,6-trimethylphenyl)methanone is unique due to its specific combination of a piperidine ring and a trimethylphenyl group, which imparts distinct chemical and biological properties.
Properties
IUPAC Name |
(2-ethylpiperidin-1-yl)-(2,4,6-trimethylphenyl)methanone |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H25NO/c1-5-15-8-6-7-9-18(15)17(19)16-13(3)10-12(2)11-14(16)4/h10-11,15H,5-9H2,1-4H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LDWYXINHBOWKKK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CCCCN1C(=O)C2=C(C=C(C=C2C)C)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H25NO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
259.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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